2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione
Description
Historical Perspectives on Dibenzoazepine Ring Systems
The exploration of tricyclic ring systems containing a central seven-membered azepine ring dates back over a century. A foundational moment in the history of this chemical class was the first synthesis of a dibenzoazepine derivative, specifically the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, by Thiele and Holzinger in 1899. beilstein-journals.org This pioneering work, achieved through the cyclization of 2,2'-diaminobibenzyl, laid the groundwork for future investigations into this complex and versatile family of compounds. beilstein-journals.org
Over the following decades, synthetic methodologies evolved, including techniques like ring expansion and various metal-catalyzed cyclizations, which allowed for the creation of a diverse array of dibenzoazepine analogues. beilstein-journals.orgresearchgate.net These efforts culminated in the discovery of pharmacologically active agents, most notably within the dibenzo[b,f]azepine series, such as the anticonvulsant drug carbamazepine, first synthesized in 1960. lew.ro While much of the early focus was on the dibenzo[b,f]azepine isomer, this foundational research paved the way for the exploration of other isomers, including the dibenzo[b,e]azepine system, and their unique chemical and biological properties.
Significance of the Dibenzo[b,e]azepine-6,11-dione Core as a Privileged Structure in Chemical Biology
A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The 5H-dibenzo[b,e]azepine-6,11-dione core has firmly established itself as such a scaffold, particularly in the field of oncology.
Recent research has identified derivatives of this core structure as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.govnih.gov PARP-1 inhibitors are a crucial class of anticancer agents that can induce synthetic lethality in tumor cells with specific DNA repair defects. nih.gov
Inspired by the structures of known PARP-1 inhibitors like Rucaparib, researchers have designed and synthesized novel compounds based on the 5H-dibenzo[b,e]azepine-6,11-dione scaffold. nih.gov These efforts have yielded derivatives with significant anti-proliferative effects against various cancer cell lines, such as ovarian cancer (OVCAR-3). nih.govnih.gov Notably, certain derivatives containing 1,3,4-oxadiazole (B1194373) units have demonstrated more potent anticancer activity than the established drug Rucaparib. nih.gov This highlights the core's importance as a foundational structure for developing new and more effective PARP-1 inhibitors. nih.gov
| Scaffold/Derivative | Biological Target | Therapeutic Area | Key Research Finding |
|---|---|---|---|
| 5H-dibenzo[b,e]azepine-6,11-dione | PARP-1 | Oncology | Serves as a lead scaffold for novel PARP-1 inhibitors. nih.gov |
| 1,3,4-Oxadiazole derivatives | PARP-1 | Oncology | Showed potent anti-proliferative effects against OVCAR-3 cells, with some compounds exceeding the activity of Rucaparib. nih.gov |
| General Derivatives | PARP-1 | Oncology | Used as lead compounds to explore novel antitumor drugs. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5H-benzo[c][1]benzazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPCAFRFQCHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 5h Dibenzo B,e Azepine 6,11 Dione and Its Derivatives
Conventional and Classical Synthetic Routes to the Dibenzo[b,e]azepine-6,11-dione System
Classical approaches to the dibenzo[b,e]azepine-6,11-dione core often rely on the construction of a diarylamine precursor followed by an intramolecular cyclization to form the central seven-membered ring.
Multi-Step Approaches Utilizing Precursors
A common strategy for the synthesis of the dibenzo[b,e]azepine-6,11-dione system involves a multi-step sequence. The key step is the formation of a substituted N-phenylanthranilic acid derivative, which serves as the direct precursor to the tricyclic system.
One of the most established methods for the synthesis of such precursors is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an aryl halide with an aniline (B41778) derivative. For the synthesis of a precursor to 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione, this could involve the reaction of a suitably substituted chlorobenzoic acid with an aminobenzoic acid. The reaction is generally carried out at elevated temperatures in a high-boiling polar solvent.
| Reactant A | Reactant B | Catalyst | Conditions | Product |
| 2-halobenzoic acid | Substituted aniline | Copper powder or Copper(I) salt | High temperature, polar solvent | N-aryl anthranilic acid |
| 2-aminobenzoic acid | Substituted aryl halide | Copper powder or Copper(I) salt | High temperature, polar solvent | N-aryl anthranilic acid |
This table illustrates the generalized Ullmann condensation reaction for the formation of N-aryl anthranilic acid precursors.
Following the synthesis of the N-aryl anthranilic acid precursor, the next crucial step is the intramolecular cyclization to form the dibenzo[b,e]azepine-6,11-dione ring system.
Intramolecular Cyclization Reactions in Dibenzoazepine Synthesis
The formation of the central seven-membered azepine ring is a key transformation in the synthesis of the target scaffold. Intramolecular cyclization reactions are widely employed for this purpose.
Intramolecular Friedel-Crafts reactions are a powerful tool for the formation of cyclic ketones. In the context of dibenzo[b,e]azepine-6,11-dione synthesis, a double Friedel-Crafts acylation of a diarylamine precursor bearing two carboxylic acid groups can be envisioned. masterorganicchemistry.com This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride, or a Brønsted acid like polyphosphoric acid (PPA). masterorganicchemistry.com The harsh conditions of classical Friedel-Crafts reactions can sometimes lead to limitations in substrate scope and the formation of byproducts. masterorganicchemistry.com
The general mechanism involves the in situ formation of an acylium ion from a carboxylic acid or its derivative, which then undergoes electrophilic aromatic substitution on the adjacent aromatic ring to form the new carbon-carbon bond and close the ring. For the formation of the dione (B5365651), this process would need to occur on both sides of the central amine.
Cyclodehydration is another classical method for the formation of the dibenzo[b,e]azepine-6,11-dione ring system from an appropriate N-aryl anthranilic acid precursor. This reaction involves the removal of a molecule of water to facilitate ring closure. Strong dehydrating agents, such as concentrated sulfuric acid or polyphosphoric acid, are commonly used to drive this transformation at elevated temperatures. The use of cyanuric chloride in the presence of a tertiary amine has also been reported as an effective reagent for the cyclodehydration of N-aroylanthranilic acids to form related benzoxazinones, a strategy that could potentially be adapted for the synthesis of dibenzo[b,e]azepine-6,11-diones. semanticscholar.org
Advanced and Modern Synthetic Techniques
To overcome the limitations of classical synthetic methods, such as harsh reaction conditions and limited functional group tolerance, modern synthetic techniques, particularly those employing transition metal catalysis, have been developed.
Transition Metal-Catalyzed Methodologies (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic systems like dibenzoazepines. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a modern alternative to the Ullmann condensation for the synthesis of diarylamine precursors. beilstein-journals.org This reaction generally proceeds under milder conditions and with a broader substrate scope. beilstein-journals.org
Furthermore, palladium catalysis can be employed directly in the cyclization step. An efficient methodology for the synthesis of diversely functionalized dihydrodibenzo[b,e]azepin-11-ones has been developed based on the Pd(0)-catalyzed intramolecular acylation of aryl iodides with aldehydes. nih.gov This approach highlights the potential of palladium catalysis to facilitate the formation of the seven-membered ring under relatively mild conditions. While this specific example leads to a mono-one, the principles could be extended to the synthesis of the dione system.
| Catalyst System | Reactants | Reaction Type | Product | Reference |
| Pd(0) catalyst and ligand | Aryl iodide with an aldehyde group and an amino group | Intramolecular acylation | Dihydrodibenzo[b,e]azepin-11-one | nih.gov |
| Palladium acetate, Xantphos | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol | Intramolecular Buchwald–Hartwig coupling | Dihydro-5H-dibenzo[b,f]azepin-10-ol | nih.gov |
This table provides examples of palladium-catalyzed reactions used in the synthesis of dibenzoazepine-related structures.
These modern methods offer significant advantages in terms of efficiency, selectivity, and functional group compatibility, providing powerful tools for the synthesis of complex molecules like this compound.
Microwave-Assisted Synthetic Protocols for Dibenzoazepine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the synthesis of complex heterocyclic systems, including dibenzoazepine derivatives.
While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the successful application of this technology to structurally similar scaffolds like dibenzoxazepines suggests its potential applicability. researchgate.net The synthesis of dibenzo[b,f] nih.govnih.govoxazepine derivatives, for example, has been achieved in good yields and short reaction times through the reaction of 2-chlorobenzaldehydes and 2-aminophenols under microwave irradiation. researchgate.net This indicates that microwave heating can facilitate the key bond-forming reactions necessary for constructing the tricyclic dibenzoazepine core.
The general advantages of microwave synthesis, such as rapid heating, precise temperature control, and the ability to drive reactions to completion quickly, make it an attractive methodology for the synthesis of this compound and its derivatives. nih.gov
Flow Chemistry Approaches in Related Scaffold Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. While specific flow chemistry protocols for this compound are not prominently described, the application of this technology to the synthesis of related benzodiazepine (B76468) scaffolds demonstrates its feasibility and potential. researchgate.net
A flow platform has been successfully developed for the synthesis of several benzodiazepines, including diazepam and oxazepam, starting from aminobenzophenones. researchgate.net This platform integrates multiple reaction steps, such as acylation, methylation, and cyclization, into a continuous sequence. The precise control over reaction parameters like temperature, pressure, and residence time afforded by the flow reactor allows for high yields and purity of the final products. researchgate.net
The principles demonstrated in the flow synthesis of benzodiazepines are transferable to the synthesis of dibenzoazepine derivatives. Key reactions, such as amide bond formation and intramolecular cyclizations, which are central to the construction of the this compound scaffold, can be adapted to flow conditions. This could lead to a more efficient and scalable manufacturing process for this class of compounds. The use of packed-bed reactors with immobilized reagents or catalysts within a flow system can further enhance reaction efficiency and simplify product purification.
Crystallization-Induced Dynamic Resolution (CIDR) in Enantioselective Synthesis of Azepines
Crystallization-induced dynamic resolution (CIDR) is a powerful technique for the asymmetric synthesis of chiral compounds. It combines the continuous racemization of a substrate in solution with the selective crystallization of one of its enantiomers. This process can theoretically convert an entire racemic mixture into a single enantiomer, offering a significant advantage over classical resolution methods which have a maximum yield of 50%.
While a specific application of CIDR for the enantioenriched synthesis of this compound has not been detailed, its use in the synthesis of other complex molecules, including substance P inhibitors, highlights its potential. nih.gov In one example, a three-component condensation reaction followed by a crystallization-induced asymmetric transformation was used to construct a key chiral intermediate. nih.gov
The successful application of CIDR relies on several factors, including the ability of the enantiomers to interconvert under the crystallization conditions and the preferential crystallization of one enantiomer. For azepine derivatives, this could involve the racemization of a chiral center or the interconversion of atropisomers. The development of a CIDR process for a diarylmethylamine intermediate, a key component of a potent TRPM8 inhibitor, showcases the utility of this method. researchgate.net In this case, formaldehyde (B43269) was identified as an effective racemizing agent. researchgate.net The principles of identifying suitable racemization conditions and controlling the crystallization process are directly applicable to the development of an enantioselective synthesis of chiral dibenzoazepine derivatives.
Derivatization Strategies for the this compound Scaffold
Functionalization at Peripheral and Central Ring Positions
The dibenzoazepine scaffold offers multiple positions for functionalization, allowing for the generation of a diverse range of derivatives with potentially unique biological activities. Strategies for modifying both the peripheral aromatic rings and the central seven-membered ring have been explored.
One approach to functionalization involves an intramolecular Buchwald-Hartwig coupling to form the dibenzazepine (B1670418) scaffold, which can be substituted on one or both phenyl rings. nih.gov This method allows for the introduction of various substituents onto the aromatic core prior to the final cyclization step. For example, the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has been achieved through a three-step process starting from substituted o-nitrobenzyl chlorides and 2-chlorobenzaldehydes. nih.gov
Another strategy for accessing functionalized dibenzo[b,d]azepines involves a catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes. rsc.org This method provides a green and efficient route to biologically important dibenzo[b,d]azepines with good functional group tolerance.
The following table summarizes some examples of functionalization strategies for dibenzoazepine-related scaffolds:
| Starting Materials | Reaction Type | Functionalized Product | Reference |
| o-nitrobenzyl chlorides, 2-chlorobenzaldehydes | Nucleophilic addition, reduction, intramolecular Buchwald-Hartwig coupling | 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives | nih.gov |
| Tetrahydroisoquinolines, o-alkynylarylaldehydes | Ring expansion domino reaction | Dibenzo[b,d]azepine derivatives | rsc.org |
Synthesis of Hybrid Molecules (e.g., incorporation of 1,3,4-oxadiazole (B1194373) units)
The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazoles, has been a successful strategy for developing new compounds with potential therapeutic applications. nih.gov The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous biologically active compounds. mdpi.com
A series of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been designed and synthesized with the aim of developing new anticancer agents. nih.gov The synthetic strategy typically involves a multi-step sequence starting from the core dibenzoazepine structure. This can include the introduction of a hydrazide functional group, which is then cyclized with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Similarly, 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized through a ring-closure technique. nih.gov This involves the reaction of a carbohydrazide (B1668358) derivative with phosphorus oxychloride to effect the cyclization and formation of the oxadiazole ring. nih.gov
The following table provides an overview of the synthesis of dibenzoazepine-oxadiazole hybrid molecules:
| Dibenzoazepine Core | Key Reagents | Hybrid Moiety | Resulting Hybrid Molecule | Reference |
| 5H-dibenzo[b,e]azepine-6,11-dione | Hydrazine (B178648), various carboxylic acids, cyclizing agent | 1,3,4-oxadiazole | 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units | nih.gov |
| 5H-dibenzo[b,f]azepine | Phosgene, hydrazine hydrate, acid chlorides, phosphorus oxychloride | 1,3,4-oxadiazole | 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives | nih.gov |
Asymmetric Synthesis and Enantiomeric Purity Control of Dibenzoazepine Derivatives
The development of methods for the asymmetric synthesis of dibenzoazepine derivatives is of significant interest, as the stereochemistry of these molecules can have a profound impact on their biological activity. Several strategies have been employed to control the enantiomeric purity of these compounds.
One successful approach involves the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines. us.esnih.gov This method allows for the synthesis of dibenzo[b,d]azepines containing both central and axial stereogenic elements in high yields and with excellent diastereoselectivities and enantioselectivities. us.esnih.gov A similar strategy has been applied to the asymmetric synthesis of 1-benzazepine derivatives. nih.govresearchgate.netfigshare.com This protocol utilizes a chiral bisphosphine-copper catalyst to achieve tandem chemo-, regio-, and enantioselective hydrocupration and asymmetric cyclization. nih.govfigshare.com
The following table summarizes key findings from studies on the asymmetric synthesis of dibenzoazepine and related derivatives:
| Substrate | Catalyst System | Key Transformation | Stereochemical Outcome | Reference |
| 2'-vinyl-biaryl-2-imines | [CuI/(Ph-BPE)] | Asymmetric intramolecular reductive cyclization | High yields (up to 98%), >20:1 d.r., up to 99% ee | us.esnih.gov |
| (E)-dienyl arenes with a tethered ketimine | Chiral bisphosphine-copper catalyst | Reductive intramolecular cyclization | Good to high yields, high diastereoselectivity and enantioselectivity | nih.govresearchgate.netfigshare.com |
These methods provide a robust platform for accessing enantioenriched dibenzoazepine derivatives, which is crucial for the investigation of their structure-activity relationships and the development of stereochemically pure therapeutic agents.
Reaction Mechanisms and Chemical Transformations of the Dibenzo B,e Azepine 6,11 Dione System
Mechanistic Pathways of Key Cyclization and Annulation Reactions
The formation of the 5H-dibenzo[b,e]azepine-6,11-dione core is a critical step in the synthesis of its derivatives. One notable method involves a Schmidt rearrangement of anthracene-9,10-dione. This reaction provides an efficient route to the fundamental tricyclic system. researchgate.net
The mechanism proceeds as follows:
Protonation of the quinone: In the presence of a strong acid like sulfuric acid, one of the carbonyl oxygens of anthracene-9,10-dione is protonated, activating the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by hydrazoic acid: Hydrazoic acid (HN₃) attacks the protonated carbonyl carbon, forming a protonated azidohydrin intermediate.
Dehydration and Rearrangement: The intermediate undergoes dehydration, followed by a rearrangement where one of the benzene (B151609) rings migrates to the electron-deficient nitrogen atom, with the concurrent expulsion of nitrogen gas (N₂). This concerted step leads to the expansion of the central ring from a six-membered to a seven-membered ring.
Hydrolysis: The resulting nitrilium ion is hydrolyzed to yield the lactam, 5H-dibenzo[b,e]azepine-6,11-dione. researchgate.net
This rearrangement is a powerful method for inserting a nitrogen atom into a pre-existing carbocyclic framework to form the azepine ring. Subsequent reactions, such as alkylation at the nitrogen atom, can then be performed to generate N-substituted derivatives. researchgate.net While other cyclization strategies like intramolecular Friedel-Crafts reactions and Buchwald-Hartwig aminations are common for building dibenzoazepine scaffolds, the Schmidt rearrangement of anthraquinones is particularly relevant for accessing the dione (B5365651) structure. nih.govnih.govbeilstein-journals.org
Reactivity Studies of the Dibenzo[b,e]azepine-6,11-dione Core
The reactivity of the 2-chloro-5H-dibenzo[b,e]azepine-6,11-dione core is dictated by the electronic properties of the chloro-substituent, the two carbonyl groups, the lactam nitrogen, and the aromatic rings.
Electrophilic Aromatic Substitution: The dibenzo[b,e]azepine-6,11-dione system is generally deactivated towards electrophilic aromatic substitution. The two carbonyl groups exert a strong electron-withdrawing effect on both aromatic rings, reducing their nucleophilicity.
Ring A (unsubstituted): This ring is deactivated by the adjacent carbonyl group at position 11 and the lactam functionality.
Ring B (chloro-substituted): This ring is influenced by the chloro-substituent at position 2 and the carbonyl group at position 6. The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the carbonyl groups would likely make electrophilic substitution challenging, requiring harsh reaction conditions.
| Ring Position | Substituent Effects | Predicted Reactivity toward Electrophiles |
| Ring A | Deactivated by C-11 carbonyl and lactam | Low |
| Ring B | Deactivated by C-6 carbonyl and Chlorine; Chlorine is o,p-directing | Very Low |
Nucleophilic Aromatic Substitution: The presence of a chlorine atom on one of the aromatic rings opens the possibility for nucleophilic aromatic substitution (SNAr). Typically, aryl halides are unreactive towards nucleophiles. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the C-6 carbonyl group is para to the C-2 chloro substituent. This electron-withdrawing group can stabilize the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism, thereby making the substitution more feasible compared to an unactivated aryl chloride.
The central seven-membered ring contains a cyclic amide (lactam) functionality. This bond is susceptible to cleavage under certain conditions.
Ring-Opening: The lactam can undergo hydrolytic ring-opening under either acidic or basic conditions. This reaction would break the N5-C6 bond, leading to the formation of an amino acid derivative, specifically a substituted 2-(aminobenzoyl)benzoic acid. This is a characteristic reaction of lactams.
Ring-Contraction: While ring-contraction reactions are known in various cyclic systems, specific data for the dibenzo[b,e]azepine-6,11-dione scaffold are not readily available. Such transformations often require specific functional group arrangements that may not be present or easily formed in this particular molecule.
Intramolecular Rearrangement Mechanisms of Dibenzoazepine Scaffolds
Dibenzoazepine scaffolds can undergo various intramolecular rearrangements, often leading to different isomeric tricyclic systems. A relevant example is the Wagner-Meerwein rearrangement, which has been used to synthesize dibenzo[b,f]azepines from acridin-9-ylmethanol (B1296749) precursors. nih.gov
In this type of rearrangement, treatment of an alcohol like acridin-9-ylmethanol with a strong acid (e.g., P₂O₅) generates a carbocation. nih.gov This is followed by a 1,2-shift, where a bond from the adjacent benzene ring migrates to the carbocation center. This migration facilitates a ring expansion of the central six-membered ring to the seven-membered azepine ring system after deprotonation. This mechanism highlights a key pathway for skeletal transformation within the broader family of dibenzoazepine compounds. nih.gov
| Rearrangement Type | Precursor Example | Product Scaffold | Key Mechanistic Step |
| Wagner-Meerwein | Acridin-9-ylmethanol | Dibenzo[b,f]azepine | 1,2-Aryl shift to a carbocation center |
Tautomerism and Isomerism in Dibenzoazepine-Dione Structures
The presence of two carbonyl groups in the 5H-dibenzo[b,e]azepine-6,11-dione structure allows for the possibility of keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org
The diketo form of the molecule can potentially exist in equilibrium with two different enol forms, where a proton from a carbon adjacent to one of the carbonyls migrates to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.
Enol form 1: Involving the C-6 carbonyl, potentially forming a double bond between C-6a and C-6.
Enol form 2: Involving the C-11 carbonyl, potentially forming a double bond between C-10a and C-11.
The keto-enol tautomerization can be catalyzed by either acid or base. libretexts.org In general, for simple ketones, the keto form is overwhelmingly favored at equilibrium. researchgate.net However, the stability of the enol tautomer can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. For the dibenzo[b,e]azepine-6,11-dione system, the formation of an enol would introduce a new double bond into the seven-membered ring, altering its conformation and electronic properties. While the diketo form is the predominantly represented structure, the potential for enolization is an important aspect of its chemical character.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5h Dibenzo B,e Azepine 6,11 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of 1D and 2D NMR spectra, the precise arrangement of atoms and their connectivity within the 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione molecule can be mapped out.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the two benzene (B151609) rings. The position and splitting of these signals are dictated by the electron-withdrawing effects of the chlorine atom and the two carbonyl groups, as well as through-bond coupling between adjacent protons. A key diagnostic signal would be a singlet in the downfield region corresponding to the N-H proton of the azepine ring.
The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. Key signals would include two distinct resonances for the carbonyl carbons (C6 and C11) in the highly deshielded region (typically >160 ppm). The spectrum would also show twelve separate signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine atom and their position within the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following are predicted values based on the chemical structure. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 | 7.5 - 7.7 | - |
| C1 | - | 130.0 |
| C2 | - | 135.0 (Cl-substituted) |
| H3 | 7.3 - 7.5 | - |
| C3 | - | 128.0 |
| H4 | 8.0 - 8.2 | - |
| C4 | - | 132.0 |
| NH (5) | 9.0 - 11.0 | - |
| C4a | - | 138.0 |
| C5a | - | 125.0 |
| C6 | - | 168.0 (C=O) |
| C6a | - | 133.0 |
| H7 | 7.6 - 7.8 | - |
| C7 | - | 134.0 |
| H8 | 7.4 - 7.6 | - |
| C8 | - | 127.0 |
| H9 | 7.4 - 7.6 | - |
| C9 | - | 129.0 |
| H10 | 7.9 - 8.1 | - |
| C10 | - | 128.5 |
| C10a | - | 139.0 |
| C11 | - | 184.0 (C=O) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular framework.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is essential for assigning the carbon signals of all protonated carbons.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the title compound, the FTIR spectrum would be dominated by characteristic absorption bands. The most prominent would be strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The amide carbonyl (at C6) and the ketone carbonyl (at C11) would likely appear as two distinct bands due to their different electronic environments. Another key feature would be the N-H stretching vibration of the secondary amide.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3100 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C=O (amide) | Stretch | 1680 - 1650 |
| C=O (ketone) | Stretch | 1650 - 1630 |
| C=C (aromatic) | Stretch | 1600 - 1450 |
| C-N | Stretch | 1400 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₄H₈ClNO₂. guidechem.com The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Table 3: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₈ClNO₂ |
| Calculated Exact Mass | 257.0243 |
An experimental mass measurement matching the calculated value to within a few parts per million would provide unequivocal confirmation of the compound's molecular formula.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise picture of the molecule's conformation and packing in the solid state. Although a specific crystal structure for this compound was not found, analysis of closely related dibenzo[b,e]azepine derivatives shows that the central seven-membered azepine ring typically adopts a non-planar conformation, often described as a boat or twist-boat form. researchgate.net This conformation minimizes steric strain within the tricyclic system. The analysis would also provide precise bond lengths and angles for the entire molecule.
The crystal structure reveals how individual molecules arrange themselves into a stable, repeating lattice. This packing is governed by a network of intermolecular interactions. For this compound, the most significant interaction is expected to be hydrogen bonding. The N-H group (a hydrogen bond donor) would likely form a strong hydrogen bond with one of the carbonyl oxygen atoms (a hydrogen bond acceptor) of a neighboring molecule. This interaction could lead to the formation of dimeric pairs or extended chains throughout the crystal lattice. Other potential interactions contributing to the crystal's stability include π-π stacking between the electron-rich aromatic rings and weaker C-H···O or C-H···Cl interactions.
Conformational Analysis of the Seven-Membered Azepine Ring
The geometry of dibenzoazepine analogues is a subject of interest due to the therapeutic applications of many of its derivatives. The conformation of the central seven-membered ring is influenced by factors such as the presence of double bonds and the nature of substituents. mdpi.com In the solid state, as determined by X-ray crystallography, and in solution, as analyzed by techniques like dynamic nuclear magnetic resonance (DNMR), the azepine ring in related structures predominantly adopts a non-planar conformation to alleviate ring strain.
For the broader class of dibenzo[b,e]azepine derivatives, the most frequently observed conformation for the seven-membered ring is a twist-boat conformation . researchgate.net This conformation is a result of the balance between minimizing angle strain and torsional strain within the cyclic system. In a twist-boat conformation, the atoms of the ring are arranged in a way that avoids the high energy of a planar arrangement and reduces steric hindrance between substituents.
A study on 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine revealed that the azepinic ring adopts a twist-boat conformation, characterized by a pseudo-mirror plane. researchgate.net This finding is consistent with analyses of other dibenzo[b,e]azepine derivatives, where the seven-membered ring is described as being in a conformation intermediate between a boat and a twist-boat form. nih.gov
The conformational flexibility of the azepine ring allows for the existence of different conformers, and the energy barrier between them can vary depending on the substitution pattern. This flexibility is a key aspect of the molecule's ability to adapt its shape to fit into the binding sites of various enzymes and receptors.
While a specific crystal structure for this compound is not publicly available, the extensive research on analogous compounds provides a strong basis for predicting its conformational behavior. The presence of the chloro substituent at the 2-position is unlikely to significantly alter the fundamental twist-boat conformation of the azepine ring, although it may have subtle effects on bond angles and dihedral angles.
The following table summarizes key conformational parameters for a related dibenzo[b,e]azepine derivative, 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, which serves as a model for understanding the geometry of the azepine ring in the title compound.
| Parameter | Value |
| Ring Conformation | Twist-boat |
| C4a—N5—C6—C6a Torsion Angle | -63.1(6)° |
| N5—C6—C6a—C10a Torsion Angle | 58.6(5)° |
| N5—C4a—C11a Bond Angle | 124.6(4)° |
| N5—C6—C6a Bond Angle | 116.9(3)° |
Data derived from the crystal structure of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine. researchgate.net
Computational Chemistry and Molecular Modeling Applied to Dibenzo B,e Azepine 6,11 Dione Research
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione and its parent compound, DFT calculations are crucial for determining the most stable three-dimensional conformation (geometrical optimization) and for analyzing its fundamental electronic characteristics.
Researchers typically begin with an initial geometry, often derived from experimental data such as X-ray crystallography for the parent compound, 5H-dibenzo[b,e]azepine-6,11-dione. researchgate.net The seven-membered azepine ring in this class of compounds is not planar and typically adopts a boat-type conformation. researchgate.netnih.govresearchgate.netresearchgate.net DFT calculations, using specific functionals and basis sets (e.g., B3LYP/6-311G), refine this initial structure to find the lowest energy conformation. These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Beyond geometry, DFT is used to calculate vital electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides information about the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govscispace.com A smaller energy gap suggests the molecule is more polarizable and has a higher chemical reactivity. These properties are fundamental to understanding the molecule's potential as a pharmacophore.
Table 1: Representative Output of DFT Electronic Property Calculations
| Calculated Property | Description | Typical Value Range |
| Total Energy | The total electronic energy of the optimized molecular structure. | Varies (e.g., in Hartrees) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1 to -3 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 2 to 5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1 to 4 Debye |
Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. Its primary application in the study of compounds like this compound is the prediction of their ultraviolet-visible (UV-Vis) absorption spectra. nih.gov
By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). rsc.orgnih.gov The method also calculates the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. These theoretical spectra can be directly compared with experimentally measured spectra to confirm the structure of a synthesized compound and to understand the nature of its electronic transitions, such as π → π* or n → π* transitions. nih.govscispace.com This analysis helps to elucidate how structural modifications, such as the addition of a chloro group, affect the molecule's interaction with light.
Table 2: Example of Predicted Electronic Transitions from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.10 | 400 | 0.25 | HOMO → LUMO |
| S0 → S2 | 3.54 | 350 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 4.13 | 300 | 0.45 | HOMO → LUMO+1 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. ekb.eg For derivatives of 5H-dibenzo[b,e]azepine-6,11-dione, which have been investigated as potential inhibitors of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), molecular docking is a key tool. nih.govnih.gov
In these simulations, the 3D structure of the ligand is placed into the active site of the target protein (e.g., PARP-1, PDB code: 4BJC). nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each to estimate the binding affinity. The results provide a plausible binding model, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.
Table 3: Typical Interactions Identified in Molecular Docking Studies
| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen (C=O) | Glycine (Gly) | 2.9 |
| Hydrogen Bond | Amide Hydrogen (N-H) | Serine (Ser) | 3.1 |
| Hydrophobic | Benzene (B151609) Ring | Leucine (Leu) | 3.8 |
| π-π Stacking | Benzene Ring | Tyrosine (Tyr) | 4.5 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-target complex, Molecular Dynamics (MD) simulations introduce motion, allowing for the study of the system's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the protein, the ligand, and their complex.
For dibenzo[b,e]azepine-dione derivatives, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water at a specific temperature and pressure) for tens to hundreds of nanoseconds, researchers can observe whether the key interactions are maintained. A primary metric for stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation indicates a stable binding mode. nih.gov MD can also provide insights into binding kinetics and the thermodynamics of binding through more advanced techniques.
Table 4: Illustrative RMSD Data from an MD Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Description |
| 0 | 0.0 | Initial docked pose. |
| 10 | 1.2 | System reaches equilibrium. |
| 20 | 1.4 | Minor fluctuations around the equilibrium position. |
| 30 | 1.3 | Ligand remains stably bound in the active site. |
| 40 | 1.5 | Continued stable binding observed. |
| 50 | 1.4 | Simulation endpoint, confirming a stable complex. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the dibenzo[b,e]azepine-diones, where multiple derivatives are synthesized and tested, QSAR can be a powerful predictive tool.
In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the measured biological activity (e.g., IC50 values). A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.
Table 5: Example of a Generic QSAR Equation
| Component | Description |
| Equation | log(1/IC50) = c₀ + c₁(logP) + c₂(HOMO) + c₃(MR) |
| Dependent Variable | log(1/IC50): A measure of biological activity. |
| Independent Variables | logP: A descriptor for hydrophobicity. HOMO: A descriptor for electronic properties. MR: Molar refractivity, a descriptor for steric properties. |
| Coefficients | c₀, c₁, c₂, c₃: Constants determined by the statistical regression. |
Exploration of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Investigations
Enzymatic Inhibition and Modulation by Dibenzo[b,e]azepine-6,11-dione Derivatives
PARP-1 Inhibitory Activity and Related Mechanisms
The 5H-dibenzo[b,e]azepine-6,11-dione framework has been identified as a novel scaffold for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.
Derivatives of 5H-dibenzo[b,e]azepine-6,11-dione have been designed and synthesized, showing potent anti-proliferative effects against various cancer cell lines. nih.gov These compounds have been used as lead structures for the development of new PARP-1 inhibitors. nih.gov For instance, a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were developed using 5H-dibenzo[b,e]azepine-6,11-dione derivatives as a template. nih.gov One of the lead compounds from this series, compound 11b, exhibited a potent PARP-1 inhibitory activity with an IC50 value of 19.24 nM. nih.gov
The mechanism of action of these inhibitors involves competitive binding to the NAD+ binding site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 at the site of DNA damage. This leads to an accumulation of unresolved single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately resulting in cancer cell death. nih.gov Further studies on halogen and alkyl di-substituted oxadiazole-based dibenzo-azepine-dione derivatives have provided insights into the structure-activity relationship, with one derivative, d21, showing a remarkable PARP-1 inhibitory IC50 of 0.047 µM. researchgate.net
| Compound | PARP-1 IC50 (nM) | Reference |
|---|---|---|
| Compound 11b (a derivative) | 19.24 | nih.gov |
| Compound d21 (a derivative) | 47 | researchgate.net |
| Compound d11 (a derivative) | 939 | researchgate.net |
Inhibition of Other Key Enzymes (e.g., 5α-reductase, γ-secretase, HDAC)
A series of 5,11-dihydrodibenzo[b,e]azepine-6-ones, a structurally related scaffold, has been identified as a new class of submicromolar histone deacetylase (HDAC) inhibitors. nih.gov These compounds demonstrated antiproliferative activity on HCT-116 colon carcinoma cells, indicating that the dibenzo[b,e]azepine core can be a valuable template for designing HDAC inhibitors. nih.gov
Furthermore, a dibenzo[b,d]azepine derivative, N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide, has been investigated as a γ-secretase inhibitor. nih.gov γ-Secretase is a crucial enzyme in the processing of amyloid precursor protein and is a target for Alzheimer's disease therapy. While this compound has a different isomeric backbone, it highlights the potential for dibenzoazepine structures to interact with this class of enzymes.
No direct studies linking 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione or its close derivatives to the inhibition of 5α-reductase have been found in the reviewed literature.
Receptor and Ion Channel Modulation Studies
Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channel
Currently, there is no available scientific literature that investigates the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel by this compound or its derivatives.
Interactions with Neurotransmitter Systems and Other Receptors
The dibenzo[b,e]azepine scaffold is a core component of several centrally acting drugs. While specific studies on the neurotransmitter receptor interactions of this compound are scarce, research on related compounds provides valuable insights.
A study on 2-fluoro-8-methyl-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e] nih.govnih.govdiazepine (B8756704), which shares the dibenzo[b,e]azepine core but with a diazepine central ring, demonstrated clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin (B10506) receptors. This suggests that the broader dibenzo[b,e]azepine framework has the potential to interact with various neurotransmitter systems.
Anti-proliferative Effects on Cancer Cell Lines: Mechanistic Insights
Derivatives of 5H-dibenzo[b,e]azepine-6,11-dione have demonstrated significant anti-proliferative effects against a range of human cancer cell lines. nih.gov As PARP-1 inhibitors, these compounds have shown efficacy in ovarian cancer (OVCAR-3), lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.govnih.gov
The anti-proliferative mechanism of these compounds is closely linked to their PARP-1 inhibitory activity. By impeding DNA repair, they induce apoptosis in cancer cells. For example, a derivative of 5H-dibenzo[b,e]azepine-6,11-dione was shown to induce apoptosis in A549 lung cancer cells, as evidenced by an increased ratio of Cleaved-Caspase 3 to Caspase 3. nih.gov
Furthermore, a study on novel rigid dibenzo[b,f]azepines, a closely related isomeric scaffold, revealed potent anti-proliferative activity against leukemia cell lines, with one compound showing an IC50 of 13.05 µM against the SR (leukemia) cell line. The mechanism of action for this class of compounds was attributed to topoisomerase II inhibition and DNA intercalation, leading to cell cycle arrest at the G1 phase and a significant increase in apoptosis. nih.gov
A 2-chloro-4-anilinoquinazoline-chalcone derivative, a different chemical entity but containing a 2-chloro substitution pattern, displayed high antiproliferative activity with GI50 values between 0.622 and 1.81 µM against various cancer cell lines including K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer). semanticscholar.org
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| Compound 11b (a derivative) | A549 (Lung) | 1.95 | nih.gov |
| Dibenzo[b,f]azepine derivative 5e | SR (Leukemia) | 13.05 | nih.gov |
| 2-chloro-4-anilinoquinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | semanticscholar.org |
| 2-chloro-4-anilinoquinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 0.622 - 1.81 | semanticscholar.org |
| 2-chloro-4-anilinoquinazoline-chalcone 14g | HCT-116 (Colon) | 0.622 - 1.81 | semanticscholar.org |
| 2-chloro-4-anilinoquinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.622 - 1.81 | semanticscholar.org |
| 2-chloro-4-anilinoquinazoline-chalcone 14g | MCF7 (Breast) | 0.622 - 1.81 | semanticscholar.org |
Molecular Targets and Pathways of Anti-proliferative Action (e.g., tubulin inhibition, NF-kB signaling)
The anti-proliferative effects of the 5H-dibenzo[b,e]azepine-6,11-dione scaffold are primarily linked to the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.govnih.gov Derivatives of this core structure have been designed and investigated as novel PARP-1 inhibitors. nih.govnih.gov PARP-1 is considered an ideal target for cancer chemotherapy, and its inhibition can lead to apoptosis in cancer cells. nih.gov For example, certain novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives incorporating 1,3,4-oxadiazole (B1194373) units were developed using the known PARP inhibitors Rucaparib and PJ34 as structural models. nih.gov
In studies involving related spiro[benzo[c]azepine] derivatives, the lead compound (11b) demonstrated potent PARP-1 inhibitory activity with an IC₅₀ value of 19.24 nM. nih.gov This inhibition of PARP-1 leads to a reduction in the biosynthesis of PAR, its active product, and subsequently induces apoptosis. Flow cytometry analysis confirmed that treatment with this derivative increased the apoptosis rates of A549 lung cancer cells in a dose-dependent manner. nih.gov
While PARP-1 is a significant target, other members of the broader dibenzoazepine class have been found to act through different mechanisms. For instance, novel rigid dibenzo[b,f]azepines were identified as selective topoisomerase II inhibitors. nih.gov Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition is a key mechanism for many cytotoxic agents. researchgate.net The most active compound in that study, which featured a 4-nitrophenyl-1,3,4-oxadiazole moiety, had an IC₅₀ of 6.36 µM against topoisomerase II and was shown to arrest the cell cycle in the G1 phase. nih.gov
Structure-Activity Relationship (SAR) Analysis for Cytotoxicity
Structure-activity relationship (SAR) studies on derivatives of 5H-dibenzo[b,e]azepine-6,11-dione have provided valuable insights into the structural requirements for cytotoxicity. A key strategy has been the modification of the core structure by introducing various heterocyclic units.
The incorporation of a 1,3,4-oxadiazole ring system has proven particularly effective. In one study, derivatives containing this moiety were synthesized and screened for their anti-proliferative effects against the OVCAR-3 human ovarian cancer cell line. nih.gov Two compounds from this series, d21 and d22, exhibited more potent activity than the FDA-approved PARP inhibitor, Rucaparib, highlighting the positive contribution of the oxadiazole unit. nih.gov
Further SAR analysis on related dibenzo[b,f]azepine-oxadiazole derivatives revealed the critical role of substituents on the terminal phenyl ring. nih.gov The presence of an electron-withdrawing group, specifically a nitro group at the para-position of the phenyl ring (compound 5e), resulted in the highest activity as a topoisomerase II inhibitor. nih.gov In contrast, substitutions with electron-donating groups or other halogens led to reduced activity.
Although specific SAR data for the 2-chloro substitution on the dibenzo[b,e]azepine-6,11-dione core is not extensively detailed in the available literature, the presence of halogens is a common feature in many biologically active molecules. Halogens, acting as electron-withdrawing groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target enzymes. ijcce.ac.ir For example, in a study of 4-thiazolidinones, the presence of both chloro and fluoro groups had a marked positive influence on antibacterial activity.
Investigation of Antibacterial and Antimicrobial Activities
Derivatives of the dibenzoazepine scaffold and related tricyclic systems have been evaluated for their antimicrobial properties against a range of pathogens. These investigations have demonstrated that this chemical class possesses a broad spectrum of activity, inhibiting the growth of both bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Determinations
The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Studies on sulfur-containing analogs, specifically sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepine, revealed significant antimicrobial activity. researchgate.net These compounds were effective against Gram-positive and Gram-negative bacteria as well as fungal strains, with MIC values ranging from 15.6 µg/mL to 250 µg/mL. researchgate.net
Similarly, benzo[b]phenazine-6,11-dione (B11046238) derivatives, which share a structural relationship, were active against the Gram-positive bacterium Enterococcus faecalis, with MIC values recorded between 312.5 and 1250 μg/mL. researchgate.net Other research has focused on developing dibenzodiazepine derivatives that are effective against intracellular bacteria, including multidrug-resistant strains of S. typhimurium. nih.gov
The table below summarizes MIC data for various derivatives related to the core structure.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide Sulfones | Gram-positive bacteria | 15.6 - 250 | researchgate.net |
| 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide Sulfones | Gram-negative bacteria | 15.6 - 250 | researchgate.net |
| 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide Sulfones | Fungal strains | 15.6 - 250 | researchgate.net |
| Benzo[b]phenazine-6,11-dione derivatives | Enterococcus faecalis | 312.5 - 1250 | researchgate.net |
| Biphenyl/Dibenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | nih.gov |
| Biphenyl/Dibenzofuran derivatives | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |
Proposed Mechanisms of Antimicrobial Action
The mechanisms through which dibenzoazepine-related compounds exert their antimicrobial effects appear to be multifaceted and may differ from classical antibiotics. Research on a potent dibenzodiazepine derivative, SW33, showed that it did not directly inhibit the growth of S. typhimurium in culture medium. nih.gov This suggests that its mechanism is not based on the direct killing of bacteria but may involve targeting host cell factors or bacterial virulence. nih.gov One proposed hypothesis is that the compound reduces the bacteria's resistance to the host's reactive oxygen species (ROS) stress, thereby allowing the host's immune system to clear the infection more effectively. nih.gov
Another potential mechanism is the interaction with bacterial DNA. Structurally similar pyrrolobenzodiazepine compounds are known to selectively bind to guanine (B1146940) bases within the minor groove of DNA, and it is speculated that dibenzoazepine derivatives could function in a similar manner. nih.gov For certain classes of derivatives, such as those containing quaternary ammonium (B1175870) compound (QAC) moieties, the mechanism is likely the disruption of bacterial cell membrane permeability, a characteristic action of QACs. nih.gov General mechanisms common to other heterocyclic antimicrobials include the inhibition of essential cellular processes like nucleic acid synthesis or folate metabolism. researchgate.net
Future Research Directions and Translational Perspectives for 2 Chloro 5h Dibenzo B,e Azepine 6,11 Dione
Development of Novel and Efficient Green Synthetic Methodologies
The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione. Current synthetic routes for analogous dibenzoazepine structures often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step processes.
Future synthetic strategies could focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and decrease energy consumption. The application of microwave irradiation to key cyclization or condensation steps in the synthesis of the dibenzoazepine core could offer a greener alternative to conventional heating.
Catalytic Approaches: The exploration of novel catalysts, including biocatalysts or nanocatalysts, could lead to more selective and efficient synthetic pathways. For instance, developing catalytic C-H activation methods could streamline the synthesis by avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound would be a significant step towards a more sustainable manufacturing process.
A comparative overview of traditional versus potential green synthetic methodologies is presented in the table below.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Energy Source | Conventional heating | Microwave irradiation, Ambient temperature |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids), Solvent-free conditions |
| Catalysts | Stoichiometric reagents, Heavy metals | Biocatalysts, Nanocatalysts, Reusable catalysts |
| Efficiency | Multi-step, Longer reaction times | Fewer steps, Shorter reaction times, Higher yields |
| Safety | Potentially hazardous intermediates and conditions | Improved safety profile, especially in flow chemistry |
Advanced Derivatization Strategies for Enhanced Selectivity and Potency
The dibenzo[b,e]azepine-6,11-dione scaffold is a versatile platform for chemical modification. Advanced derivatization strategies will be crucial for developing analogues of this compound with enhanced biological selectivity and potency. Future research in this area should explore the introduction of diverse functional groups at various positions on the tricyclic core.
Key derivatization approaches could include:
Substitution at the Nitrogen Atom (N-5): The secondary amine at the 5-position is a prime site for modification. The introduction of various substituents, such as alkyl chains, aryl groups, or heterocyclic moieties, could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Modification of the Aromatic Rings: The chloro-substituent at the 2-position can be replaced or supplemented with other functional groups to modulate electronic properties and interactions with biological targets. The synthesis of a library of derivatives with varying substituents on the aromatic rings will be essential for comprehensive structure-activity relationship (SAR) studies.
Introduction of Novel Ring Systems: The fusion of additional heterocyclic rings, such as piperazine (B1678402) or azetidinone, to the dibenzoazepine core has been shown to yield compounds with interesting pharmacological activities. researchgate.net Future work could explore the synthesis of novel polycyclic systems derived from this compound.
| Derivatization Site | Potential Functional Groups | Desired Outcome |
| N-5 Position | Alkyl, Aryl, Acyl, Heterocycles | Modulation of solubility, cell permeability, and target binding |
| Aromatic Rings | Halogens, Alkoxy, Nitro, Amino | Fine-tuning of electronic properties and steric hindrance |
| Dione (B5365651) Moiety | Conversion to mono- or di-hydroxy, amino, or other functional groups | Alteration of hydrogen bonding capacity and metabolic stability |
Integration of Multi-Omics Data in Chemical Biology Studies
To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, proteomics, and metabolomics, will be a critical future research direction. Such studies can provide a comprehensive view of the cellular response to the compound, aiding in mechanism of action elucidation and biomarker discovery.
Future research should focus on:
Genomic Profiling: Assessing changes in gene expression in response to treatment with the compound can help identify signaling pathways that are modulated.
Chemical Proteomics: This approach can be used to identify the direct protein targets of the compound within the cell. nih.gov Techniques such as activity-based protein profiling can map the interaction landscape of the compound. nih.gov
Metabolomics: Analyzing the metabolic changes induced by the compound can provide insights into its effects on cellular metabolism and identify potential off-target effects.
The integration of these datasets will be instrumental in building a holistic understanding of the compound's biological activity and in guiding the development of next-generation analogues with improved therapeutic profiles.
Exploration of New Biological Targets and Unconventional Mechanisms of Action
While the broader class of dibenzoazepines has been explored for various biological activities, the specific targets and mechanisms of action of this compound are not well-defined. Future research should aim to identify novel biological targets and explore unconventional mechanisms of action for this compound and its derivatives.
Based on the activities of related compounds, potential areas of investigation include:
Enzyme Inhibition: Derivatives of 5H-dibenzo[b,e]azepine-6,11-dione have been identified as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1). nih.gov Further investigation into the potential of this compound as a PARP inhibitor is warranted. Other potential enzyme targets could include kinases, proteases, and topoisomerases.
Receptor Modulation: The dibenzoazepine scaffold is known to interact with various receptors in the central nervous system. Screening of this compound against a panel of G-protein coupled receptors (GPCRs) and ion channels could reveal novel activities.
DNA Intercalation: The planar nature of the tricyclic system suggests that it could potentially act as a DNA intercalating agent, a mechanism relevant to anticancer drug discovery.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Enzymes | PARP-1, Topoisomerase II, Kinases | Oncology, Inflammatory diseases |
| Receptors | GPCRs, Ion Channels | Neurology, Psychiatry |
| Nucleic Acids | DNA | Oncology |
Applications in Materials Science and Supramolecular Chemistry
Beyond its potential biomedical applications, the unique structural and electronic properties of the dibenzo[b,e]azepine-6,11-dione core suggest that it could find utility in materials science and supramolecular chemistry. The rigid, planar structure and the presence of heteroatoms make it an interesting building block for the construction of functional materials.
Future research in this area could explore:
Organic Electronics: The dibenzo[b,f]azepine moiety has been investigated for its potential in organic light-emitting diodes (OLEDs). The dione derivative, this compound, could be explored as a component in organic semiconductors or as a host material in OLEDs.
Supramolecular Assembly: The presence of hydrogen bond donors and acceptors in the molecule could be exploited to direct the formation of well-defined supramolecular structures. These assemblies could have applications in areas such as sensing, catalysis, and drug delivery.
Design Principles for Next-Generation Dibenzoazepine-Dione Based Compounds
The culmination of the aforementioned research will provide a solid foundation for the rational design of next-generation compounds based on the this compound scaffold. Key design principles will emerge from a comprehensive understanding of the compound's synthesis, derivatization, biological activity, and material properties.
Future design strategies should incorporate:
Structure-Activity Relationship (SAR) Guided Optimization: Systematic modifications of the lead compound and subsequent biological evaluation will be crucial for identifying the key structural features required for optimal activity and selectivity.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of derivatives with their biological targets, thereby guiding the design of more potent and selective compounds.
Pharmacokinetic Profiling: Early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties will be essential for developing drug candidates with favorable pharmacokinetic profiles.
By integrating these design principles, it will be possible to develop novel dibenzoazepine-dione based compounds with tailored properties for a wide range of applications in medicine and materials science.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a one-pot method using lead(II) chloride, NaOH, and 2'-aminobenzophenone-2-carboxylic acid in a water-ethanol solvent system at 75°C for 4.5 hours, yielding block crystals after slow evaporation . For derivatives, a multistep approach involves converting carboxylic acids to acyl chlorides, forming diacylhydrazines, and cyclizing with p-toluenesulfonyl chloride in dichloromethane . Key factors affecting yield include temperature control, solvent ratios, and purification protocols.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
The crystal structure is resolved using X-ray diffraction, with hydrogen atoms positioned geometrically (C–H = 0.93 Å, N–H = 0.86 Å) and thermal parameters refined isotropically . SHELXL (part of the SHELX suite) is the gold standard for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For macromolecular applications, SHELXPRO interfaces with refinement workflows.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1,220–1,250 cm⁻¹ and NH/OH vibrations .
- NMR : and NMR resolve aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 318 for a related derivative) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., 1,3,4-oxadiazole substitution) impact anticancer activity?
Derivatives with 1,3,4-oxadiazole units exhibit enhanced cytotoxicity. For example, compounds bearing chlorobenzene at the 2nd position of the oxadiazole show IC values of 1.40–1.66 µM against ovarian cancer cells, attributed to improved DNA intercalation and histone deacetylase (HDAC) inhibition . Structure-activity relationship (SAR) studies emphasize the role of electron-withdrawing groups (e.g., Cl) in boosting binding affinity.
Q. What computational methods are used to analyze docking interactions with biological targets?
Molecular docking (e.g., PyMOL) reveals that the dibenzoazepine scaffold fits into the active-site cavities of enzymes like HsPKS1. Substituents such as hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Ser348), while hydrophobic interactions stabilize the ligand-enzyme complex . MD simulations further validate binding stability under physiological conditions.
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch) .
- Data normalization : Compare IC values using standardized assays (e.g., MTT for cytotoxicity) .
- Structural validation : Re-refine crystallographic data with SHELXL to rule out model bias .
Methodological Insights
Q. Table 1. Comparison of Synthetic Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
